molecular formula C6H11ClF3NO B2453302 (2S,3S)-3-methyl-2-(trifluoromethyl)morpholine hydrochloride CAS No. 2044705-80-6

(2S,3S)-3-methyl-2-(trifluoromethyl)morpholine hydrochloride

Cat. No.: B2453302
CAS No.: 2044705-80-6
M. Wt: 205.61
InChI Key: UKLHSPSWWGNQHQ-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-methyl-2-(trifluoromethyl)morpholine hydrochloride is a chemical compound with the molecular formula C6H10F3NO·HCl It is a derivative of morpholine, characterized by the presence of a trifluoromethyl group and a methyl group on the morpholine ring

Scientific Research Applications

(2S,3S)-3-methyl-2-(trifluoromethyl)morpholine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-methyl-2-(trifluoromethyl)morpholine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-3-(trifluoromethyl)morpholine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or distillation to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-methyl-2-(trifluoromethyl)morpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated products, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (2S,3S)-3-methyl-2-(trifluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-3-methyl-2-(trifluoromethyl)morpholine hydrochloride is unique due to the presence of both a trifluoromethyl group and a methyl group on the morpholine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .

Properties

IUPAC Name

(2S,3S)-3-methyl-2-(trifluoromethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c1-4-5(6(7,8)9)11-3-2-10-4;/h4-5,10H,2-3H2,1H3;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLHSPSWWGNQHQ-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](OCCN1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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